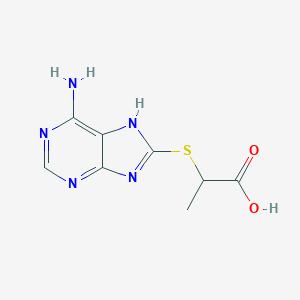

2-(6-Amino-9h-purin-8-ylsulfanyl)propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

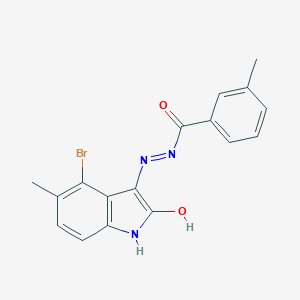

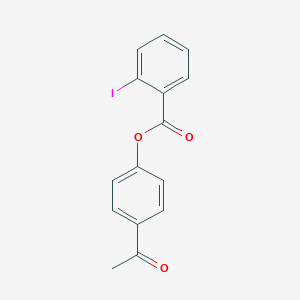

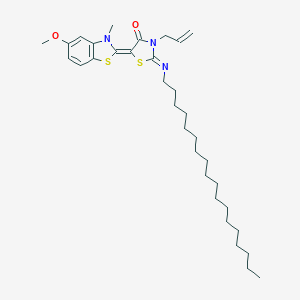

“2-(6-Amino-9h-purin-8-ylsulfanyl)propionic acid” is a chemical compound with the molecular formula C8H9N5O2S . It is used for proteomics research .

Molecular Structure Analysis

The InChI code for “2-(6-Amino-9h-purin-8-ylsulfanyl)propionic acid” is 1S/C8H9N5O2S/c1-3(7(14)15)16-8-12-4-5(9)10-2-11-6(4)13-8/h2-3H,1H3,(H,14,15)(H3,9,10,11,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The molecular weight of “2-(6-Amino-9h-purin-8-ylsulfanyl)propionic acid” is 239.25 . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique

2-(6-Amino-9h-purin-8-ylsulfanyl)propionic acid is a compound that, due to its unique structure, has the potential for various applications in scientific research. While the specific research on this compound is limited, understanding its structure suggests it could be involved in nucleotide synthesis or modification processes, given its purine base analog structure. This review will explore general applications of similar compounds in scientific research, focusing on their roles in biological studies and the development of therapeutic agents.

Role in Biological Studies

Compounds with a purine base, similar to 2-(6-Amino-9h-purin-8-ylsulfanyl)propionic acid, are crucial in the study of nucleic acid processes, including DNA and RNA synthesis and repair mechanisms. For instance, analogs of purine and pyrimidine have been extensively studied for their roles in interfering with nucleic acid processes, providing insights into cellular replication, transcription, and translation mechanisms. These studies are vital for understanding fundamental biological processes and disease mechanisms at the molecular level (Saini & Keum, 2018)[https://consensus.app/papers/omega3-omega6-polyunsaturated-acids-dietary-sources-saini/e035939123975ef29b9d1aaafa36d73e/?utm_source=chatgpt].

Development of Therapeutic Agents

The structural analogs of nucleotides, including purine derivatives, are of significant interest in the development of therapeutic agents, particularly as antiviral, anticancer, and immunosuppressive drugs. By mimicking the structure of nucleotides, these compounds can inhibit enzymes involved in nucleic acid synthesis or act as false substrates, leading to the termination of DNA or RNA chains during replication or transcription. This mechanism is fundamental in the design of drugs targeting rapidly dividing cancer cells or viral replications, such as nucleoside analogs used in chemotherapy and antiviral treatments (Bhatia & Yang, 2017)[https://consensus.app/papers/production-acids-status-future-perspectives-bhatia/e15edc9d83c05e7fb8ebdeb529734a6d/?utm_source=chatgpt].

Safety and Hazards

Propriétés

IUPAC Name |

2-[(6-amino-7H-purin-8-yl)sulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2S/c1-3(7(14)15)16-8-12-4-5(9)10-2-11-6(4)13-8/h2-3H,1H3,(H,14,15)(H3,9,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJWQVAHCSWZSHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=NC2=NC=NC(=C2N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-Amino-9h-purin-8-yl)thio)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[1-(4-fluorophenyl)-1',3',4,6-tetraoxospiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-5-yl]benzoate](/img/structure/B400257.png)

![N-[4-[(6-bromo-5-methyl-2-oxoindol-3-yl)amino]phenyl]acetamide](/img/structure/B400259.png)

![N-[4-(6-bromo-4-phenyl-2-quinolinyl)phenyl]-1-adamantanecarboxamide](/img/structure/B400260.png)

![4-[2,4-bisnitro-3,6-bis(4-methoxyanilino)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B400262.png)

![4-[4-(heptyloxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B400263.png)